molecular formula C10H18O2 B1598790 (Z)-3-Octen-1-ol acetate CAS No. 69668-83-3

(Z)-3-Octen-1-ol acetate

Cat. No. B1598790
CAS RN: 69668-83-3
M. Wt: 170.25 g/mol
InChI Key: PHXNWSHRRVPWLO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Octen-1-ol acetate is an organic compound that belongs to the class of esters. It is commonly known for its fruity, mushroom-like aroma and is widely used in the food and fragrance industries. However, (Z)-3-Octen-1-ol acetate also has potential applications in scientific research due to its unique properties. In

Scientific Research Applications

1. Synthesis and Preparation

  • Synthesis Techniques : The preparation of 1-octen-3-ol, closely related to (Z)-3-Octen-1-ol acetate, involves selective hydrogenation and palladium-catalyzed allylic rearrangement. This process exemplifies the chemical synthesis of complex organic compounds (Tsuji, Tsuruoka, & Yamamoto, 1976).

2. Attractants in Pest Management

  • Mosquito Attraction : Studies on 1-octen-3-ol, a compound structurally similar to (Z)-3-Octen-1-ol acetate, show its efficacy as a strong attractant for mosquito species, suggesting potential applications in pest control strategies (Cilek et al., 2012).
  • Insect Pheromones : Research indicates that isomers of 3-octen-1-ol acetate, such as the (Z,Z) and (E,Z) forms, are effective as sex attractants in various moth species. This highlights the role of these compounds in the synthesis of insect pheromones for pest management (Nielsen et al., 1978).

3. Biological and Environmental Interactions

  • Role in Fungi and Plants : Research shows that 1-octen-3-ol and its derivatives, like (Z)-3-Octen-1-ol acetate, play significant roles in the biological processes of fungi and plants, particularly in response to mechanical wounding (Kihara et al., 2014).
  • Atmospheric Chemistry : The reactivity of unsaturated alcohols, including compounds like 1-octen-3-ol, with chlorine atoms has implications for understanding atmospheric chemistry and environmental pollution (Grira et al., 2020).

4. Food Industry Applications

  • Flavor and Aroma Production : Compounds like 1-octen-3-ol, related to (Z)-3-Octen-1-ol acetate, are isolated from oxidized linoleic acid esters and contribute to the flavor and aroma in various food products (Hoffmann, 1962).

properties

IUPAC Name

[(Z)-oct-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXNWSHRRVPWLO-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Octen-1-ol acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-Octen-1-ol acetate
Reactant of Route 2
Reactant of Route 2
(Z)-3-Octen-1-ol acetate
Reactant of Route 3
Reactant of Route 3
(Z)-3-Octen-1-ol acetate
Reactant of Route 4
Reactant of Route 4
(Z)-3-Octen-1-ol acetate
Reactant of Route 5
Reactant of Route 5
(Z)-3-Octen-1-ol acetate
Reactant of Route 6
Reactant of Route 6
(Z)-3-Octen-1-ol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.